molecular formula C37H42F3N5O13 B1148129 Z-Ietd-afc CAS No. 219138-02-0

Z-Ietd-afc

Cat. No.: B1148129
CAS No.: 219138-02-0
M. Wt: 821.7 g/mol
InChI Key: RCIFCAJYIPUCJW-QXPVPWKFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Z-IETD-AFC, also known as N-[(phenylmethoxy)carbonyl]-L-isoleucyl-L-α-glutamyl-L-threonyl-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]-L-α-asparagine, is a fluorogenic substrate used primarily for detecting the activity of caspase-8 and granzyme B. Upon enzymatic cleavage by these proteases, it releases 7-amino-4-trifluoromethylcoumarin, which exhibits fluorescence. This property makes it a valuable tool in various biochemical assays .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Z-IETD-AFC involves multiple steps, starting with the protection of amino acids and the coupling of these protected amino acids to form the peptide chain. The final step involves the attachment of the fluorogenic group, 7-amino-4-trifluoromethylcoumarin. The reaction conditions typically involve the use of coupling reagents such as dicyclohexylcarbodiimide and N-hydroxysuccinimide in anhydrous solvents like dimethylformamide .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The use of automated peptide synthesizers and high-performance liquid chromatography for purification are common practices in industrial settings .

Scientific Research Applications

Z-IETD-AFC is widely used in scientific research, particularly in the fields of cell biology, biochemistry, and medicine. Its primary application is in the detection and quantification of caspase-8 and granzyme B activity, which are crucial in the study of apoptosis and immune responses .

In Chemistry: In chemical research, this compound is used to study enzyme kinetics and the specificity of proteases. It helps in understanding the catalytic mechanisms of these enzymes .

In Biology: In biological research, it is used to monitor apoptosis in cell cultures. The fluorescence emitted upon cleavage by caspase-8 serves as an indicator of apoptotic activity .

In Medicine: In medical research, this compound is used to study diseases where apoptosis plays a key role, such as cancer and neurodegenerative disorders. It helps in screening potential therapeutic agents that modulate caspase-8 activity .

In Industry: In the pharmaceutical industry, this compound is used in high-throughput screening assays to identify compounds that affect caspase-8 activity. This is crucial in the development of drugs targeting apoptotic pathways .

Comparison with Similar Compounds

  • Z-DEVD-AFC
  • Z-LEHD-AFC
  • Z-VEID-AFC

Comparison: While all these compounds are fluorogenic substrates for different caspases, Z-IETD-AFC is unique in its specificity for caspase-8 and granzyme B. This specificity makes it particularly valuable in studies focusing on these enzymes. Other compounds like Z-DEVD-AFC are specific for caspase-3, and Z-LEHD-AFC is specific for caspase-9 .

This compound stands out due to its high sensitivity and specificity, making it a preferred choice in apoptosis research involving caspase-8 and granzyme B .

Properties

IUPAC Name

(4S)-5-[[(2S,3R)-1-[[(2S)-3-carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-[[(2S,3S)-3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H42F3N5O13/c1-4-18(2)30(45-36(56)57-17-20-8-6-5-7-9-20)34(54)42-24(12-13-27(47)48)32(52)44-31(19(3)46)35(55)43-25(16-28(49)50)33(53)41-21-10-11-22-23(37(38,39)40)15-29(51)58-26(22)14-21/h5-11,14-15,18-19,24-25,30-31,46H,4,12-13,16-17H2,1-3H3,(H,41,53)(H,42,54)(H,43,55)(H,44,52)(H,45,56)(H,47,48)(H,49,50)/t18-,19+,24-,25-,30-,31-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCIFCAJYIPUCJW-QXPVPWKFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H42F3N5O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30746702
Record name N-[(Benzyloxy)carbonyl]-L-isoleucyl-L-alpha-glutamyl-L-threonyl-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]-L-alpha-asparagine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30746702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

821.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219138-02-0
Record name N-[(Benzyloxy)carbonyl]-L-isoleucyl-L-alpha-glutamyl-L-threonyl-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]-L-alpha-asparagine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30746702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.